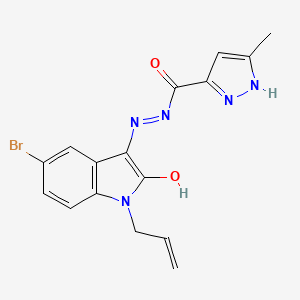![molecular formula C18H10BrNO2 B6126290 2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6126290.png)
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as BBIQ and has been found to have interesting properties that make it useful for a variety of research purposes. In
Mécanisme D'action
The mechanism of action of BBIQ is not well understood. However, it is believed that BBIQ may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth. In addition, BBIQ may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBIQ has been found to have several biochemical and physiological effects. In vitro studies have shown that BBIQ can inhibit the growth of cancer cells and induce apoptosis. In addition, BBIQ has also been found to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BBIQ in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. In addition, BBIQ has been found to have low toxicity in vitro, which makes it a good candidate for further research. However, one of the limitations of using BBIQ in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments that can fully explore its potential applications.
Orientations Futures
There are several future directions for research on BBIQ. One area of research is in the development of BBIQ-based fluorescent probes for imaging cellular structures. Another area of research is in the development of BBIQ-based anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action of BBIQ and to explore its potential applications in other areas of research, such as inflammation and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of BBIQ is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-bromobenzaldehyde with 2-nitrobenzylamine to form the intermediate 2-(4-bromophenyl)-1-nitrobenzene. This intermediate is then reduced to 2-(4-bromophenyl)-1-aminobenzene using hydrogen gas and a palladium catalyst. The final step involves the reaction of 2-(4-bromophenyl)-1-aminobenzene with phthalic anhydride to form BBIQ.
Applications De Recherche Scientifique
BBIQ has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BBIQ has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In addition, BBIQ has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
2-(4-bromophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOACMWREWMODMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6126249.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)
![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6126274.png)
![4-nitro-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6126276.png)
![1-(1-azepanyl)-3-{2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6126277.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6126284.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6126292.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6126294.png)